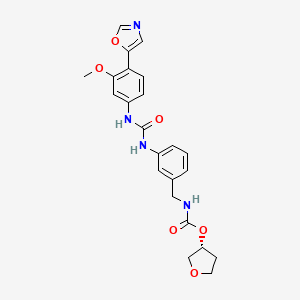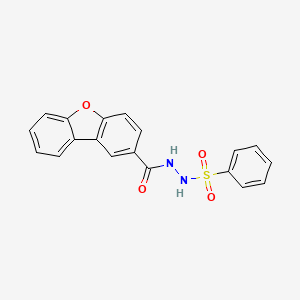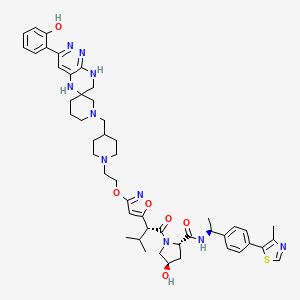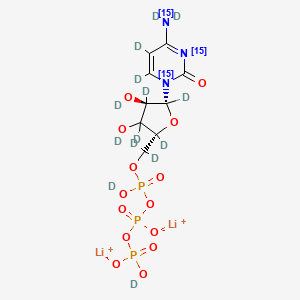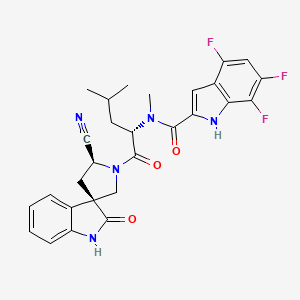
FPR1 antagonist 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
FPR1 antagonist 1 is a compound that inhibits the activity of the formyl peptide receptor 1 (FPR1). FPR1 is a G protein-coupled receptor involved in the regulation of inflammatory responses and immune cell trafficking. By blocking FPR1, this compound can modulate immune responses and has potential therapeutic applications in various inflammatory and immune-related diseases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of FPR1 antagonist 1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. One common synthetic route involves the use of chromone analogs, which are potent and competitive FPR1 antagonists . The reaction conditions typically include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield of the compound. The production process may also include purification steps such as crystallization, filtration, and chromatography to obtain the desired purity level.
化学反応の分析
Types of Reactions
FPR1 antagonist 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may affect its activity and stability.
Reduction: Reduction reactions can modify the functional groups of the compound, potentially altering its binding affinity to FPR1.
Substitution: Substitution reactions can introduce different substituents to the compound, potentially enhancing its selectivity and potency.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., dichloromethane). The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and potential therapeutic applications.
科学的研究の応用
FPR1 antagonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of FPR1 and its ligands.
Biology: Investigated for its role in modulating immune cell functions and inflammatory responses.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases, cancer, and neurological disorders
Industry: Utilized in the development of new drugs targeting FPR1 and related pathways.
作用機序
FPR1 antagonist 1 exerts its effects by binding to the formyl peptide receptor 1 and blocking its activation by endogenous ligands such as N-formyl peptides. This inhibition prevents the downstream signaling pathways that lead to immune cell activation, chemotaxis, and the release of pro-inflammatory cytokines . The molecular targets and pathways involved include the G protein-coupled receptor signaling cascade and the activation of intracellular kinases such as extracellular signal-regulated kinases (ERK1/2) .
類似化合物との比較
FPR1 antagonist 1 can be compared with other similar compounds, such as:
Chromone analogs: These compounds share a similar chemical scaffold and have been shown to be potent FPR1 antagonists.
Isoflavones: Related compounds that also exhibit FPR1 antagonist activity.
Dipeptide derivatives: These compounds have been developed as FPR1 antagonists and have shown efficacy in various preclinical models.
This compound is unique in its high binding affinity and selectivity for FPR1, making it a valuable tool for studying FPR1-related pathways and developing new therapeutic agents .
特性
分子式 |
C25H28O5 |
|---|---|
分子量 |
408.5 g/mol |
IUPAC名 |
[6-hexyl-3-(2-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] acetate |
InChI |
InChI=1S/C25H28O5/c1-5-6-7-8-11-18-14-20-23(15-22(18)30-17(3)26)29-16(2)24(25(20)27)19-12-9-10-13-21(19)28-4/h9-10,12-15H,5-8,11H2,1-4H3 |
InChIキー |
VZYXPOGAGMNERM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=CC2=C(C=C1OC(=O)C)OC(=C(C2=O)C3=CC=CC=C3OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


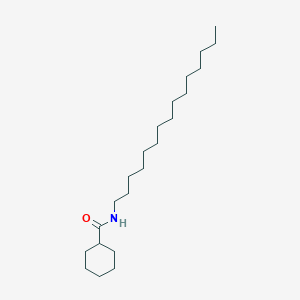
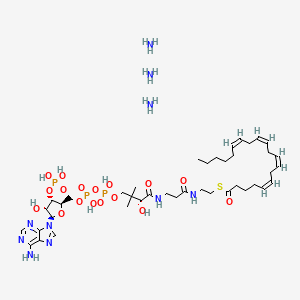
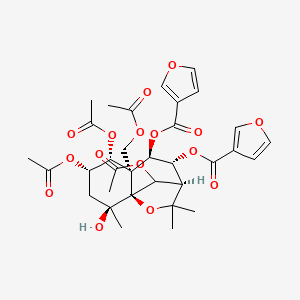
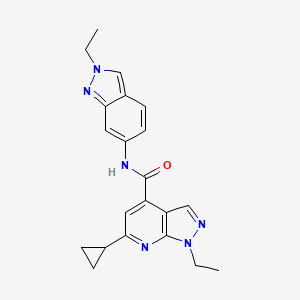

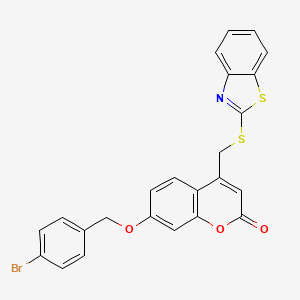
![5H-Benzofuro[3,2-c]carbazole-d10](/img/structure/B12379518.png)
